3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate is a chemical compound recognized for its role as a bifunctional linker in antibody-drug conjugates (ADCs). This compound is particularly significant in the field of biochemistry and pharmaceutical development due to its ability to facilitate targeted drug delivery systems. The compound's unique structure allows it to connect therapeutic agents to antibodies, enhancing the specificity and efficacy of treatments, especially in oncology.
This compound is cataloged under various identifiers, including the CAS number 890409-87-7. It is available for research purposes from several suppliers, including Creative Biolabs and Biosynth. The compound is primarily utilized in scientific research and is not intended for clinical use.
3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate falls under the category of organic compounds, specifically within the realm of heterocyclic compounds due to the presence of a pyrrolidine ring. Its classification as a linker in ADCs places it within the broader category of bioconjugates.
The synthesis of 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate typically involves multi-step organic synthesis techniques. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and purity of the reactions.
The molecular formula of 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate is .
Key Structural Features:
The compound has a molecular weight of approximately 463.51 g/mol. Its structural integrity can be confirmed through various spectroscopic methods, including mass spectrometry.
3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate participates in several chemical reactions:
Understanding these reactions is crucial for optimizing its use in therapeutic applications. Reaction kinetics and mechanisms can be studied using kinetic assays and computational modeling.
The mechanism by which 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate functions primarily revolves around its role as a linker in ADCs.
This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy against malignant cells.
3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate has significant applications in:
Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics designed to combine the precision of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. At the core of ADC architecture lies the linker molecule, a critical structural determinant that governs circulation stability, drug release kinetics, and therapeutic efficacy. Unlike conventional chemotherapeutics, ADCs employ sophisticated linker chemistry to maintain covalent attachment between antibody and payload during systemic circulation while enabling selective payload liberation within tumor cells. The compound 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate exemplifies a structurally advanced disulfide-based linker engineered to overcome historical limitations in ADC development through strategic incorporation of sulfone activation and nitropyridine displacement chemistries.
Table 1: Molecular Characterization of 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-Nitropyridin-2-yl)disulfanyl)butanoate
Property | Descriptor |
---|---|
Systematic Name | 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate |
CAS Registry Number | 890409-86-6 |
Molecular Formula | C₁₄H₁₅N₃O₈S₃ |
Molecular Weight | 449.49 g/mol |
SMILES | O=C(ON1C(C(S(=O)(C)=O)CC1=O)=O)CCCSSC2=NC=C(N+=O)C=C2 |
InChIKey | RIXGLVALRPRFJK-UHFFFAOYSA-N |
Classification | Heterobifunctional disulfide linker for ADC conjugation |
Cleavable linkers serve as molecular gatekeepers in ADC design, engineered to remain stable during systemic circulation but undergo rapid fragmentation under specific intracellular conditions unique to tumor cells. This differential stability profile is fundamental to minimizing off-target toxicity while maximizing tumor-selective payload delivery. Disulfide-based linkers represent a major class of cleavable linkers that exploit the profound redox gradient between extracellular and intracellular compartments. While human plasma maintains reducing equivalents at approximately 5 μmol/L concentrations (primarily as cysteine/cystine), the cytosol of tumor cells contains 1-10 mmol/L of the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine), representing a 100-1000-fold concentration differential [2] [6]. This gradient is further amplified in many malignancies due to oxidative stress adaptation, where glutathione concentrations may reach up to 10 mmol/L as tumor cells upregulate antioxidant defenses [2].
The disulfide linker class functions through thiol-disulfide exchange mechanisms, wherein endogenous thiols nucleophilically attack the disulfide bond, resulting in reductive cleavage and payload liberation. However, early-generation disulfide linkers exhibited premature cleavage in circulation due to partial reduction by bloodborne thiols or enzymatic activity, leading to systemic toxicity and narrow therapeutic indices. Modern disulfide linkers address this limitation through steric hindrance engineering, wherein alkyl substituents adjacent to the disulfide bond create steric barriers that impede extracellular reduction while permitting efficient intracellular cleavage by the high glutathione flux within tumor cells [2]. This strategic advancement significantly improved the therapeutic window of disulfide-linked ADCs, enabling their clinical implementation in agents such as the maytansinoid conjugate SAR-3419 (huB4-SPDB-DM4) which demonstrated robust efficacy in B-cell malignancies [2].
Table 2: Evolution of Disulfide-Based ADC Linkers in Clinical Development
ADC Candidate | Target | Payload | Steric Design Feature | Clinical Status |
---|---|---|---|---|
Mylotarg® (first-gen) | CD33 | Calicheamicin | Unhindered disulfide | Approved (withdrawn/reapproved) |
SAR-3419 | CD19 | DM4 | SPDB linker with gem-dimethyl hindrance | Phase III trials |
IMGN242 (huC242-SPDB-DM4) | CanAg | DM4 | Sterically hindered disulfide | Phase II trials |
Newer Generation | Various | Various | Sulfone-activated + nitropyridine disulfide | Preclinical development |
The architectural evolution of disulfide linkers represents a continuous refinement process focused on optimizing conjugation efficiency, plasma stability, and tumor-selective drug release. Early disulfide linkers employed simple alkyl or aryl disulfides that demonstrated unacceptable rates of premature payload liberation due to their susceptibility to reduction by plasma thiols at micromolar concentrations. This limitation drove the development of sterically hindered disulfides featuring methyl groups adjacent to the sulfur atoms. The incorporation of gem-dimethyl groups on the carbon adjacent to the disulfide linkage, exemplified by the N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate (sulfo-SPDB) linker, significantly enhanced plasma stability by impeding nucleophilic attack while maintaining efficient intracellular cleavage [2].
Conjugation methodology has undergone parallel evolution from lysine-directed to cysteine-directed strategies. Traditional lysine conjugation creates heterogeneous ADC populations with variable drug-to-antibody ratios (DAR) and random conjugation sites, potentially compromising antigen binding and pharmacokinetics. Modern approaches leverage partial reduction of interchain disulfides in antibodies to generate site-specific thiol groups for conjugation. This technique produces more homogeneous ADC populations with DAR values typically clustered around 4 [6]. The most advanced paradigm employs engineered cysteines through THIOMAB technology, which introduces specific cysteine residues for highly uniform conjugation while preserving structural integrity and antigen affinity [6].
The clinical impact of these advancements is exemplified in direct comparisons between early and modern disulfide-linked ADCs. The huC242-SPDB-DM4 conjugate, incorporating a sterically hindered disulfide linker, demonstrated significantly enhanced activity in multiple xenograft tumor models compared to its predecessor huC242-SMCC-DM1 which utilized a non-cleavable thioether linker. This improvement was attributed to more efficient payload release kinetics within the tumor microenvironment and a four-fold faster clearance rate for the conjugate relative to the unconjugated antibody component [2].
The molecular architecture of 3-(methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate integrates two sophisticated chemical moieties that synergistically enhance its performance as an ADC linker: the methylsulfonyl-activated succinimide and the 5-nitropyridyl disulfide. Each component fulfills distinct but complementary roles in the bioconjugation process and drug release kinetics.
The methylsulfonyl group (CH₃SO₂-) attached to the pyrrolidinedione ring functions as a powerful electron-withdrawing activator that significantly enhances the electrophilicity of the N-hydroxysuccinimide (NHS) ester carbonyl carbon. This heightened electrophilicity translates to accelerated amine acylation kinetics during the initial conjugation step with lysine residues on the antibody surface. The methylsulfonyl modification represents an advancement over traditional NHS esters, which may demonstrate suboptimal reaction rates or require excessive stoichiometries for efficient antibody functionalization [4] [8]. Additionally, the sulfone group imparts enhanced hydrophilicity to the linker structure, counteracting the hydrophobicity typically associated with cytotoxic payloads and thereby reducing the risk of ADC aggregation—a critical factor known to contribute to hepatotoxicity and accelerated plasma clearance [6].
The 5-nitropyridyl disulfide component serves as a highly reactive disulfide transfer agent specifically engineered for efficient thiol conjugation. The electron-deficient nature of the nitropyridine ring creates a potent activating effect on the disulfide bond, rendering it exceptionally susceptible to nucleophilic attack by cysteine thiols. During conjugation with reduced antibody interchain disulfides or engineered cysteine residues, the disulfide undergoes thiol-displacement rather than reduction, liberating the electron-deficient 5-nitro-2-thiopyridone as a stable byproduct. This mechanism offers significant advantages: (1) The reaction proceeds at near-quantitative yields under physiological pH conditions without requiring exogenous reductants that might compromise antibody integrity; (2) The release of the chromophoric thiopyridone byproduct enables real-time spectrophotometric monitoring (λmax ≈ 370 nm) of conjugation efficiency; and (3) The remaining disulfide linkage retains steric characteristics conducive to selective intracellular cleavage [5] [8] [10].
Table 3: Functional Roles of Structural Components in ADC Linker Design
Structural Element | Chemical Function | Bioconjugation Advantage |
---|---|---|
Methylsulfonyl group | Strong electron-withdrawing activator | Enhances acylation kinetics with antibody lysines |
Pyrrolidinedione ring | Activated ester carrier | Forms stable amide bonds with antibody side chains |
Butanoate spacer | Aliphatic chain | Provides spatial separation between functional groups |
Disulfide bond (-S-S-) | Reducible linkage | Cleaved by intracellular glutathione in tumor cells |
5-Nitropyridyl group | Electron-deficient aromatic system | Acts as leaving group during thiol-disulfide exchange; enables conjugation monitoring |
The strategic combination of these functionalities creates a heterobifunctional linker capable of sequential conjugation: first, the methylsulfonyl-activated NHS ester reacts efficiently with ε-amino groups of antibody lysine residues to form stable amide bonds. Subsequently, the antibody-linker intermediate is reacted with thiol-containing payloads (e.g., maytansinoids or auristatins) via nucleophilic displacement of the 5-nitropyridyl group, forming a disulfide bridge with predictable orientation and stability characteristics [5] [8]. This modular assembly enables precise control over DAR and maintains payload potency until intracellular reduction releases the cytotoxic agent specifically within tumor cells.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3